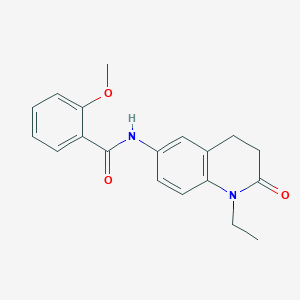
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide (ETQM) is a novel quinoline-based drug that was synthesized in 2003 and has since been studied for its potential therapeutic applications. ETQM is a derivative of quinoline, a heterocyclic aromatic compound found in many natural products. It has been investigated for its anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as its potential to treat cancer, autoimmune diseases, and other conditions.
Aplicaciones Científicas De Investigación
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been investigated for its anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as its potential to treat cancer, autoimmune diseases, and other conditions. In addition, this compound has been studied for its ability to inhibit the growth of certain bacteria, fungi, and viruses.
Mecanismo De Acción
The exact mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is not yet fully understood. However, it is believed to act through a combination of several different pathways. It is believed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as inhibit the activation of certain transcription factors involved in inflammation. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several different model systems. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as inhibit the activity of certain enzymes involved in the production of ROS. In addition, this compound has been shown to have anti-microbial and anti-oxidant properties, as well as the ability to inhibit the growth of certain bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide in laboratory experiments include its low cost and ease of synthesis, as well as its potential therapeutic applications. The main limitation of using this compound in laboratory experiments is the lack of detailed information regarding its mechanism of action.
Direcciones Futuras
Future research should focus on further elucidating the mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide, as well as exploring its potential therapeutic applications. In addition, further studies should be conducted to investigate the effects of this compound on other diseases and conditions, such as cardiovascular diseases, neurodegenerative diseases, and autoimmune diseases. Additionally, further research should be conducted to explore the potential synergistic effects of combining this compound with other compounds. Finally, further studies should be conducted to investigate the effects of this compound on drug metabolism and drug-drug interactions.
Métodos De Síntesis
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is synthesized through a multi-step process involving the reaction of a quinoline derivative with an acyl chloride, followed by a reduction to form the desired product. The first step involves the reaction of a quinoline derivative with an acyl chloride to form a quinoline-acyl chloride intermediate. The intermediate is then reduced to form the desired this compound product. The synthesis is completed by purifying the this compound product.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-16-10-9-14(12-13(16)8-11-18(21)22)20-19(23)15-6-4-5-7-17(15)24-2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSJFMSKGPIGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

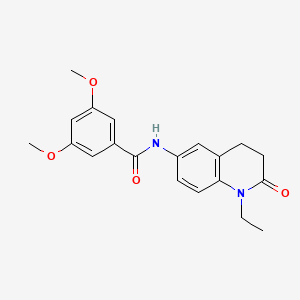
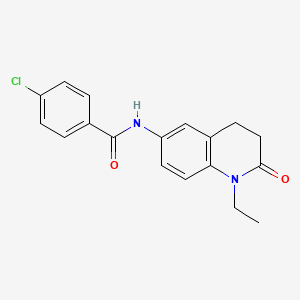
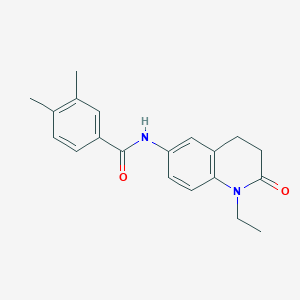
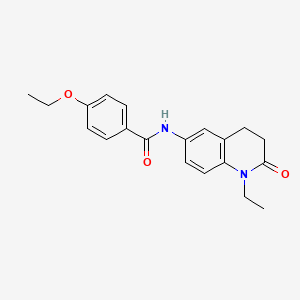

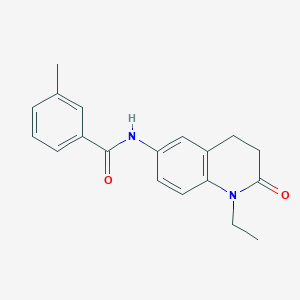

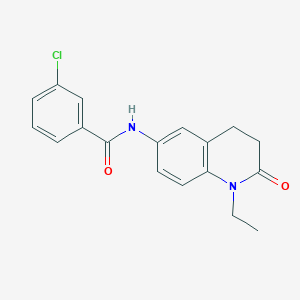

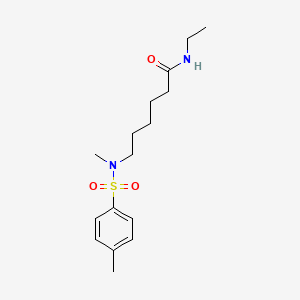
![N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6572088.png)
![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide](/img/structure/B6572094.png)
![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6572101.png)
![ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B6572110.png)